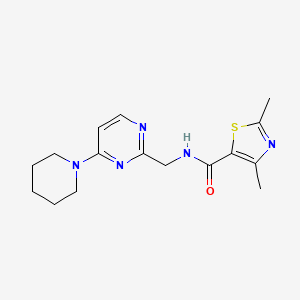

2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide

Description

This compound features a thiazole-5-carboxamide core substituted with 2,4-dimethyl groups, linked via a methylene bridge to a 4-(piperidin-1-yl)pyrimidine moiety. Its synthesis likely follows established routes for thiazole carboxamides, involving hydrolysis of ethyl thiazole carboxylates followed by amine coupling .

Properties

IUPAC Name |

2,4-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c1-11-15(23-12(2)19-11)16(22)18-10-13-17-7-6-14(20-13)21-8-4-3-5-9-21/h6-7H,3-5,8-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZMVUPVVHIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach is the Buchwald–Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles or thiazol-2-amine in the presence of palladium catalysts, such as Pd₂(dba)₃, xantphos, and cesium carbonate (Cs₂CO₃) . This reaction yields the desired compound in varying yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Buchwald–Hartwig amination process to maximize yield and efficiency.

Chemical Reactions Analysis

Formation of the Thiazole Core

The 2,4-dimethylthiazole ring is synthesized through a condensation reaction involving thiourea derivatives. For example:

-

Step 1 : Reaction of ethyl 2-chloro-3-oxobutanoate with 1-methylthiourea in pyridine yields a thiazole intermediate .

-

Step 2 : Alkylation with cyanomethanide introduces substituents, followed by deprotection of tert-butyl groups to reveal the amino group .

Data Table 1: Thiazole Core Synthesis

Coupling and Amide Bond Formation

The pyrimidine and thiazole moieties are linked via a methylene bridge, followed by amide coupling:

-

Methylene Bridge Formation : The pyrimidine’s amino group reacts with a methylene chloride reagent (e.g., formaldehyde) to form a methyl bridge.

-

Amide Coupling : The thiazole’s carboxylic acid is converted to an acid chloride or activated ester, then coupled with the pyrimidine’s amine .

Data Table 3: Coupling and Amide Formation

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Methylene Bridge | Formaldehyde, acid catalyst | Links pyrimidine and thiazole |

| Amide Coupling | Thionyl chloride, DMF, coupling agents | Forms amide bond |

Structural Analysis and SAR Insights

The compound’s structure features:

-

Thiazole ring : 2,4-dimethyl substitution enhances lipophilicity and stability.

-

Pyrimidine-piperidine linkage : The piperidin-1-yl group improves solubility and kinase binding affinity .

-

Amide functionality : Critical for H-bonding interactions with kinase active sites.

Data Table 4: Structural Analog Comparisons

SAR studies indicate that methyl substitution on the thiazole ring improves kinase selectivity, while piperidin-1-yl groups enhance cell permeability .

Challenges and Optimization

Scientific Research Applications

Cancer Therapy

The most prominent application of this compound lies in its potential as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells through:

- CDK Inhibition : By inhibiting CDK4 and CDK6, the compound disrupts the cell cycle, leading to apoptosis in malignant cells .

Case Study: Acute Myeloid Leukemia (AML)

In vitro studies conducted on acute myeloid leukemia cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis at specific concentrations .

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0.25 | 80 | 10 |

| 1.25 | 50 | 30 |

| 2.50 | 20 | 60 |

Proliferative Diseases

Beyond cancer, the compound shows promise in treating other proliferative disorders where CDK dysregulation is a factor:

- Fibrosis : Studies suggest that inhibiting CDKs may also mitigate fibrotic processes by reducing fibroblast proliferation .

Antimicrobial Activity

Emerging research has indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below:

Structural Analogues with Pyrimidine-Thiazole Scaffolds

Functional and Pharmacological Differences

- Piperidine vs.

- Morpholine Substituent (Compound 6): The oxygen atom in morpholine increases polarity compared to piperidine, which may improve aqueous solubility but reduce membrane permeability .

- Thiadiazole vs. Thiazole Cores (Compound 18q): Thiadiazole analogs exhibit distinct electronic properties and bioactivity profiles (e.g., antioxidant effects), underscoring the impact of core heterocycle modifications .

Key Research Findings and Implications

- Kinase Inhibition Potential: The structural resemblance to dasatinib implies possible kinase-targeting activity, though piperidine substitution may alter selectivity .

- SAR Insights: Piperidine/piperazine modifications in pyrimidine-thiazole hybrids are critical for optimizing binding affinity and pharmacokinetics .

- Limitations: Direct comparative data (e.g., IC₅₀ values, solubility) for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

The compound 2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide (referred to as DMTPC) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

DMTPC features a thiazole ring, a pyrimidine moiety, and a piperidine group, which are critical for its biological activity. The structural formula can be summarized as follows:

Anticancer Properties

DMTPC has shown promising results in various studies as an anticancer agent. It has been linked to the inhibition of specific kinases involved in cancer cell proliferation. For example, a study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole and pyrimidine components significantly influenced its potency against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMTPC | HeLa | 0.045 |

| DMTPC | A549 | 0.038 |

| DMTPC | MDA-MB-231 | 0.050 |

The mechanism by which DMTPC exerts its anticancer effects involves the inhibition of histone demethylases, particularly KDM4 and KDM5 subfamilies. These enzymes play pivotal roles in epigenetic regulation and cancer progression. Inhibition of these demethylases leads to altered gene expression profiles that promote apoptosis in cancer cells while inhibiting their proliferation .

Antimicrobial Activity

In addition to its anticancer properties, DMTPC has demonstrated antimicrobial activity against various pathogens. Research indicates that the compound exhibits significant inhibitory effects on bacterial strains and fungi, suggesting its potential use in treating infectious diseases .

Case Study 1: Inhibition of Cancer Cell Growth

A recent study evaluated the effects of DMTPC on human cancer cell lines. The results showed that treatment with DMTPC led to a reduction in cell viability, with IC50 values indicating strong antiproliferative activity across multiple cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of DMTPC. The compound was tested against Gram-positive and Gram-negative bacteria, where it exhibited significant growth inhibition, highlighting its potential as an antibiotic agent.

Q & A

What are efficient synthetic routes for 2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide?

Level: Basic

Answer:

A multi-step synthesis is typically employed:

Core Thiazole Formation : Start with acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine using acyl chlorides (e.g., p-fluorobenzoyl chloride) under basic conditions (NaH or NaO-tBu) .

Coupling Reactions : React the thiazole intermediate with 4-(piperidin-1-yl)pyrimidin-2-ylmethyl groups. Use NaO-tBu in THF at 10°C–RT for optimal coupling yields (86–91%) .

Final Purification : Isolate via recrystallization or column chromatography.

How is structural characterization performed for this compound?

Level: Basic

Answer:

- NMR Spectroscopy : Confirm regiochemistry of the thiazole and pyrimidine rings. For example, δ 8.36 ppm (pyrimidine protons) and δ 1.02 ppm (methyl groups) in DMSO-d6 .

- HPLC Purity Analysis : Use acetonitrile/water gradients (e.g., 50:50) to verify >98% purity .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 555.3 [M+H]⁺) .

How can coupling reaction yields be optimized for intermediates?

Level: Advanced

Answer:

Key factors for optimizing coupling reactions (e.g., pyrimidine-thiazole conjugation):

- Base Selection : NaO-tBu in THF enhances nucleophilicity without side reactions .

- Temperature Control : Start at 10°C to minimize decomposition, then gradually warm to RT.

- Solvent Choice : Polar aprotic solvents (THF, dioxane) improve solubility of aromatic intermediates .

How to resolve contradictions in pharmacological screening data?

Level: Advanced

Answer:

If biological assays show inconsistent results (e.g., varying IC₅₀ values):

- Assay Validation : Ensure consistent cell lines (e.g., kinase selectivity panels) and assay conditions (ATP concentration, pH) .

- Metabolite Interference : Test for off-target effects using metabolite profiling (e.g., LC-MS) .

- Stability Checks : Verify compound integrity in assay buffers via HPLC .

What structural modifications enhance target binding in SAR studies?

Level: Advanced

Answer:

- Piperidine Substituents : Introducing electron-donating groups (e.g., hydroxyethyl) improves solubility and kinase binding .

- Pyrimidine Modifications : Replace methyl with trifluoromethyl to boost hydrophobic interactions (see analogs in ).

- Thiazole Optimization : Methyl groups at positions 2 and 4 increase metabolic stability .

What storage conditions ensure compound stability?

Level: Basic

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants to avoid hydrolysis of the carboxamide group .

- Solvent Choice : Dissolve in DMSO for in vitro assays (avoid aqueous buffers for long-term storage) .

How to design analogs with improved pharmacokinetics?

Level: Advanced

Answer:

- Bioisosteric Replacement : Substitute piperidine with 4,4-difluoropiperidine to enhance metabolic stability (see ).

- LogP Optimization : Introduce polar groups (e.g., hydroxyethylpiperazine) to reduce lipophilicity and improve solubility .

- Prodrug Strategies : Mask the carboxamide as an ester for enhanced oral bioavailability .

What purification methods are effective for final intermediates?

Level: Advanced

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients for non-polar intermediates .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (86–91% recovery) .

- HPLC Prep-Scale : Reverse-phase C18 columns for polar impurities .

How to identify and quantify synthetic impurities?

Level: Basic

Answer:

- HPLC-MS : Detect unreacted starting materials (e.g., chloropyrimidine residues) .

- NMR Spin-Saturation : Identify diastereomers or regioisomers in asymmetric intermediates .

- TLC Monitoring : Use iodine staining to track reaction progress and spot impurities .

What computational approaches predict binding modes?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.